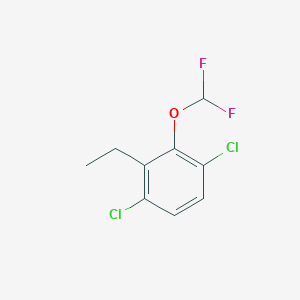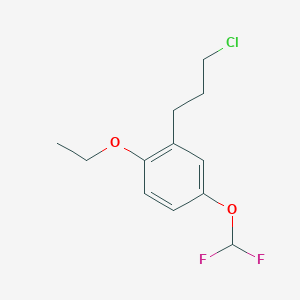![molecular formula C14H20ClFN2O B14039484 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and an oxa-diazaspiro undecane core
Vorbereitungsmethoden
The synthesis of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane typically involves multi-step organic synthesis. One common method includes the reaction of a fluorophenyl derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:
2-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid: This compound has a similar core structure but includes a carboxylic acid group.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound features a different set of functional groups and is used in different applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for various applications.
Eigenschaften
Molekularformel |
C14H20ClFN2O |
|---|---|
Molekulargewicht |
286.77 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-3-1-2-4-13(12)17-9-14(10-18-11-17)5-7-16-8-6-14;/h1-4,16H,5-11H2;1H |
InChI-Schlüssel |
KOXSLMMLFGEOAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CN(COC2)C3=CC=CC=C3F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


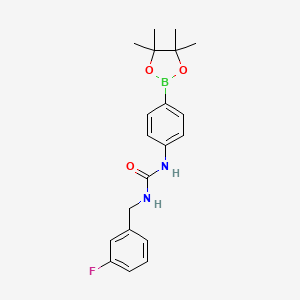
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
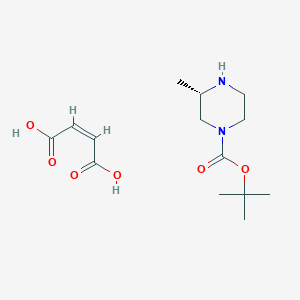
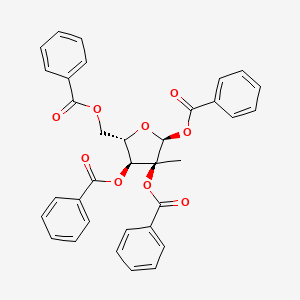

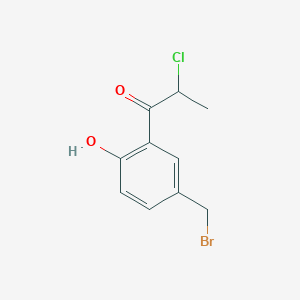
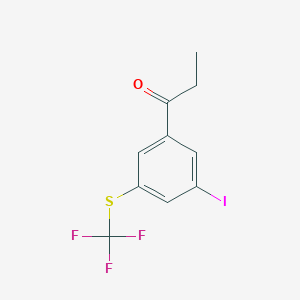
![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)
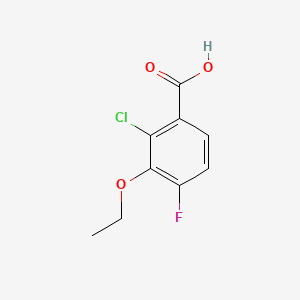
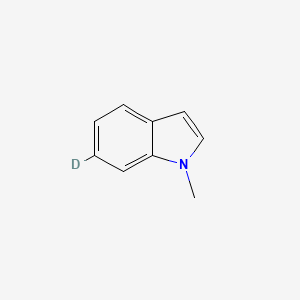
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
